molecular formula C3H9NO B7768842 DL-Alaninol CAS No. 78-91-1

DL-Alaninol

Cat. No.: B7768842
CAS No.: 78-91-1
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Description

DL-Alaninol: DL-2-Amino-1-propanol , is an organic compound with the molecular formula C3H9NO . It is classified as an amino alcohol due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on its carbon chain. This compound is a colorless to pale yellow liquid with a fishy odor and is moderately toxic by ingestion and skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alaninol can be synthesized by reducing the carboxylic group of alanine to an alcohol using a strong reducing agent such as lithium aluminium hydride. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of alanine or its derivatives. The process involves:

Chemical Reactions Analysis

Types of Reactions: DL-Alaninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Alkyl halides.

Scientific Research Applications

DL-Alaninol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is employed in the production of surfactants, emulsifiers, and other specialty chemicals.

Comparison with Similar Compounds

DL-Alaninol is unique among amino alcohols due to its specific structure and properties. Similar compounds include:

This compound stands out due to its balanced reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

2-aminopropan-1-ol
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InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3
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InChI Key

BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)N
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Molecular Formula

C3H9NO
Record name 2-PROPANOLAMINE
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DSSTOX Substance ID

DTXSID50865762
Record name 2-Amino-1-propanol
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Molecular Weight

75.11 g/mol
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Physical Description

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS]
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Record name 2-Amino-1-propanol, DL-
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Boiling Point

311 to 317 °F at 760 mmHg (USCG, 1999)
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Flash Point

145 °F (USCG, 1999)
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Density

0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float
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CAS No.

6168-72-5, 78-91-1
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Record name DL-2-Amino-1-propanol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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